2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-1-METHYL-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a multifaceted structure This compound is characterized by its unique arrangement of functional groups, including a pyrimidine ring, a tetrahydroquinoline moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-1-METHYL-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a diketone to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-1-METHYL-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-1-METHYL-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-1-METHYL-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHYLPHENYL)-4-OXO-4-(2-(2-THIENYLMETHYLENE)HYDRAZINO)BUTANAMIDE
- N-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
Uniqueness
N-(3,4-DIMETHYLPHENYL)-1-METHYL-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C25H26N4O3S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(3,4-dimethylphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H26N4O3S/c1-16-10-11-19(13-17(16)2)27-23(31)20-14-26-25(28(3)24(20)32)33-15-22(30)29-12-6-8-18-7-4-5-9-21(18)29/h4-5,7,9-11,13-14H,6,8,12,15H2,1-3H3,(H,27,31) |
InChI Key |
VLLSUIKZYWFODA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)N3CCCC4=CC=CC=C43)C |
Origin of Product |
United States |
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